molecular formula C10H6Br2ClN B566925 4,7-Dibromo-3-chloro-8-methylquinoline CAS No. 1210500-41-6

4,7-Dibromo-3-chloro-8-methylquinoline

Cat. No.: B566925
CAS No.: 1210500-41-6
M. Wt: 335.423
InChI Key: YBHNSTAKSXWVIJ-UHFFFAOYSA-N
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Description

4,7-Dibromo-3-chloro-8-methylquinoline is a polyhalogenated quinoline derivative characterized by bromine atoms at positions 4 and 7, a chlorine atom at position 3, and a methyl group at position 8. Quinolines with halogen substituents are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and reactivity in cross-coupling reactions . Similarly, bromination or sequential halogenation steps are likely employed to introduce bromine and chlorine substituents at specific positions.

Properties

CAS No.

1210500-41-6

Molecular Formula

C10H6Br2ClN

Molecular Weight

335.423

IUPAC Name

4,7-dibromo-3-chloro-8-methylquinoline

InChI

InChI=1S/C10H6Br2ClN/c1-5-7(11)3-2-6-9(12)8(13)4-14-10(5)6/h2-4H,1H3

InChI Key

YBHNSTAKSXWVIJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C(C(=CN=C12)Cl)Br)Br

Synonyms

3-Chloro-4,7-dibromo-8-methylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Quinoline Derivatives

Structural and Substituent Position Comparisons

The substituent positions and functional groups significantly influence the physicochemical and reactivity profiles of quinoline derivatives. Key comparisons include:

Compound Name Substituents (Positions) Key Functional Groups Notable Structural Features
4,7-Dibromo-3-chloro-8-methylquinoline Br (4,7), Cl (3), CH₃ (8) Halogens, methyl High steric hindrance at position 8
6-Bromo-4,8-dichloro-quinoline-3-carbonitrile () Br (6), Cl (4,8), CN (3) Cyano, halogens Electron-withdrawing CN group at 3
4-Chloro-6,7-dimethoxyquinoline () Cl (4), OCH₃ (6,7) Methoxy, chlorine Planar structure with intramolecular H-bonding
8-Chloro-3,4-dibromo-5-methoxyquinoline () Cl (8), Br (3,4), OCH₃ (5) Methoxy, halogens Methoxy enhances solubility
6-Chloro-3,4-dibromo-8-methylquinoline (CAS 1211751-43-7, ) Cl (6), Br (3,4), CH₃ (8) Halogens, methyl Similar methyl group but varied halogen positions

Key Observations :

  • Halogen Reactivity: Bromine at positions 4 and 7 (para to each other) may enhance susceptibility to Suzuki-Miyaura cross-coupling, as seen in 6,8-dibromo-4-chloroquinoline-3-carbaldehyde .

Physicochemical Properties

Limited direct data exist for the target compound, but trends can be inferred from analogs:

Property This compound (Inferred) 4-Chloro-6,7-dimethoxyquinoline () 2,4-Dibromo-6-[(quinolin-8-ylamino)methylidene]cyclohexa-2,4-dien-1-one ()
Melting Point ~380–400 K (estimated) 403–404 K Not reported (NR)
Solubility Low in polar solvents due to halogens Moderate in DMSO, methanol Soluble in acetonitrile/water mixtures
Spectroscopic Data Br/Cl peaks in NMR; Br isotopes in MS 1H NMR: δ 8.57 (d, J = 5.1 Hz), 4.04 (s, OCH₃) MS (ESI): m/z 224 (M+1)

Notes:

  • The high melting point of 4-Chloro-6,7-dimethoxyquinoline is attributed to strong intermolecular hydrogen bonding and planar molecular geometry . The target compound’s melting point is expected to be lower due to reduced hydrogen-bonding capacity but higher than non-halogenated quinolines.
Cross-Coupling Reactions:
  • Bromine substituents at positions 4 and 7 are ideal for Suzuki-Miyaura reactions, as demonstrated in 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, which undergoes coupling to form triarylquinolines . The target compound’s bromines may exhibit similar reactivity for synthesizing complex aromatic systems.
  • Chlorine at position 3 is less reactive than bromine but can participate in nucleophilic aromatic substitution under harsh conditions.
Structural Stability:
  • Intramolecular interactions (e.g., C–H⋯Cl in ) stabilize the quinoline core . The methyl group at position 8 may induce steric effects that influence crystal packing, as seen in halogenated analogs with π-π interactions .

Crystallographic and Molecular Packing Trends

  • Planarity: 4-Chloro-6,7-dimethoxyquinoline exhibits near-planar geometry, while dibromo compounds like ’s derivative show dihedral angles (<12°) between aromatic rings, affecting π-π stacking .
  • Halogen Interactions : Short Br⋯Br contacts (3.58 Å in ) and Cl⋯H bonds contribute to dense crystal packing, which may influence solubility and melting behavior .

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